4-Methyl-3-(1,2-oxazol-3-yl)pentanoicacid
Description
Contextualizing Oxazole-Containing Pentanoic Acids in Chemical and Biomedical Research
The strategic combination of different functional moieties is a fundamental approach in the design of new compounds. Oxazole (B20620) and its isomer, isoxazole (B147169), are five-membered aromatic heterocycles that have become pivotal in medicinal chemistry. rsc.org Their unique physicochemical properties often lead to superior pharmacokinetic profiles and pharmacological effects. rsc.org The isoxazole ring, in particular, is noted for its wide spectrum of biological activities and therapeutic potential. nih.gov This scaffold is present in numerous compounds investigated for analgesic, anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net
Pentanoic acid and its derivatives also hold a significant place in biomedical research. As straight-chain carboxylic acids, they are involved in various biological processes and serve as foundational structures for several therapeutic agents. drugbank.com For instance, derivatives of pentanoic acid are utilized as anticonvulsants and lipid-regulating agents. drugbank.com The carboxylic acid group is a key functional handle, often crucial for interacting with biological targets through hydrogen bonding and ionic interactions. Research has also highlighted the potential of substituted pentanoic acids as anticancer agents, targeting enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). tandfonline.comnih.gov
Therefore, the synthesis of compounds that contain both an oxazole/isoxazole ring and a pentanoic acid chain is a logical progression in chemical research, aiming to merge the favorable characteristics of both scaffolds into a single molecule.
Rationale for Investigating 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
While specific research on 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is not extensively documented, a strong rationale for its investigation can be constructed from established principles of medicinal chemistry and drug design.
Molecular Hybridization: The core concept is molecular hybridization, where two or more pharmacophores (structural units responsible for biological activity) are combined to create a new compound with potentially enhanced affinity, improved selectivity, or a novel mechanism of action. nih.gov In this case, the isoxazole ring and the substituted pentanoic acid moiety are the distinct pharmacophores.
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, such as amide or ester linkages. mdpi.comnih.gov Bioisosterism is a strategy used to modify a molecule's physicochemical properties (like metabolic stability, solubility, or lipophilicity) while retaining or improving its biological activity. mdpi.comnih.gov Researchers might investigate this specific oxazole-pentanoic acid structure as an analog of a known biologically active compound, aiming to overcome limitations of the parent molecule.
The table below illustrates the diverse biological activities associated with the isoxazole scaffold, providing context for the potential areas of investigation for novel derivatives.
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Rheumatoid Arthritis, Pain Management |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases (Bacterial) |
| Antiviral | Virology |
| Anticonvulsant | Neurology (e.g., Epilepsy) |
| Neuroprotective | Neurodegenerative Diseases |
This table is generated based on data from multiple sources. nih.govresearchgate.netnih.gov
Overview of Research Trajectories for Novel Oxazole Derivatives in Academic Studies
Academic research into novel oxazole and isoxazole derivatives is dynamic and multifaceted, pursuing several key trajectories. A primary focus remains the discovery of new therapeutic agents across a range of diseases.
Current research is heavily concentrated on developing oxazole-based compounds as anticancer agents. benthamscience.com These molecules are being designed to inhibit novel targets such as STAT3, G-quadruplexes, and tubulin protein, thereby inducing apoptosis in cancer cells. benthamscience.comresearchgate.net Other significant areas of investigation include the development of new antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov
Alongside therapeutic applications, there is a strong emphasis on advancing synthetic methodologies. Researchers are exploring novel, efficient, and environmentally friendly ways to construct the oxazole ring and its derivatives. nih.gov This includes the development of green chemistry approaches, such as microwave-assisted synthesis and the use of ionic liquids, to improve reaction yields and reduce waste. ijpsonline.com
Furthermore, a significant trend is the move towards rational, target-based design. Rather than relying on broad screening, studies often aim to design oxazole derivatives that specifically inhibit a particular enzyme or receptor known to be involved in a disease pathway. This approach allows for the creation of more potent and selective compounds.
The table below highlights some of the specific biological targets that have been the focus of research involving oxazole derivatives.
| Target Class | Specific Examples | Associated Disease Area |
| Protein Kinases | Various | Cancer, Inflammation |
| DNA-related targets | DNA Topoisomerases, G-quadruplexes | Cancer |
| Enzymes | STAT3, HDAC, MAO B | Cancer, Neurodegeneration |
| Microtubules | Tubulin | Cancer |
This table is generated based on data from multiple sources. benthamscience.comresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)7(5-9(11)12)8-3-4-13-10-8/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
InChI Key |
XXNLCXAKVXASSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=NOC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Retrosynthetic Analysis and Strategic Disconnections for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
A retrosynthetic analysis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid reveals several possible disconnections. The most logical strategic disconnections involve separating the molecule into the 1,2-oxazole heterocycle and the pentanoic acid side chain.
Strategy A: Disconnection at the C3-C(oxazole) bond
This primary disconnection breaks the bond between the pentanoic acid chain and the 1,2-oxazole ring. This leads to a synthon of a nucleophilic 1,2-oxazole and an electrophilic pentanoic acid derivative, or vice versa. This approach allows for the separate synthesis of the two main components followed by their coupling.
Strategy B: Formation of the 1,2-oxazole ring from a precursor already containing the pentanoic acid backbone
An alternative strategy involves constructing the 1,2-oxazole ring onto a precursor that already possesses the 4-methylpentanoic acid structure. This could involve the cyclization of a suitably functionalized diketone or α,β-unsaturated ketone precursor with hydroxylamine (B1172632).
These retrosynthetic strategies form the basis for the multi-step synthesis approaches detailed below.
Multi-Step Synthesis Approaches for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised. These routes focus on the efficient construction of the key structural features of the target molecule.
The formation of the 1,2-oxazole ring is a crucial step in the synthesis. Several established methods can be adapted for this purpose.
One of the most common methods for synthesizing 1,2-oxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov In the context of synthesizing the target molecule, a 1,3-diketone precursor bearing the latent pentanoic acid side chain could be cyclized with hydroxylamine hydrochloride. nih.gov
Another powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach offers good control over regioselectivity. For the synthesis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid, a nitrile oxide could be generated in situ and reacted with an appropriately substituted alkyne.
The Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, provides another route to oxazoles, although it is more commonly used for 1,3-oxazoles. wikipedia.orgpharmaguideline.com Modifications of this approach or similar cyclization strategies could potentially be employed.
| Method | Precursors | Key Features |
| Reaction with Hydroxylamine | 1,3-Dicarbonyl compound, Hydroxylamine | Versatile, common method for 1,2-oxazole formation. nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile oxide, Alkyne | High regioselectivity. |
| From α,β-Unsaturated Ketones | α,β-Unsaturated ketone, Hydroxylamine | Provides a direct route to the oxazole (B20620) ring. nih.gov |
The construction of the 4-methyl-3-(substituted)pentanoic acid side chain can be achieved through various classical and modern organic synthesis reactions. A key challenge is the introduction of the substituent at the C3 position.
One approach is to start with a precursor that already contains the 4-methylpentanoic acid skeleton and then introduce the 1,2-oxazole ring. For instance, a Michael addition of a nucleophile to an α,β-unsaturated ester like ethyl 4-methyl-2-pentenoate could be a viable strategy to introduce a functional group at the 3-position, which can then be elaborated to the oxazole.
Alternatively, an aldol (B89426) condensation reaction between a ketone or aldehyde and a suitable carbonyl compound can be used to construct the carbon skeleton of the pentanoic acid derivative. For example, an aldol reaction of isobutyraldehyde (B47883) with an enolate derived from a protected carboxylic acid could establish the desired substitution pattern.
The C3 position of the pentanoic acid chain is a chiral center. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid.
Asymmetric Michael additions are a powerful tool for establishing stereocenters at the β-position of carbonyl compounds. mdpi.com The use of chiral auxiliaries or organocatalysts can facilitate the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated ester, setting the stereochemistry at the C3 position. mdpi.comnih.gov
Chiral enolate chemistry can also be employed. The use of chiral auxiliaries, such as Evans oxazolidinones, allows for highly diastereoselective alkylation or aldol reactions of the enolate, thereby controlling the stereochemistry at the C3 position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched pentanoic acid derivative.
| Stereoselective Method | Key Principle | Potential Application |
| Asymmetric Michael Addition | Use of chiral catalysts or auxiliaries to control the stereochemical outcome of a conjugate addition. mdpi.com | Addition of a nucleophilic oxazole precursor to a chiral α,β-unsaturated pentenoate. |
| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary attached to the carboxylic acid directs the stereoselective alkylation of the α-carbon. | Alkylation of a chiral enolate derived from a 4-methylpentanoic acid derivative. |
| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity. nih.gov | Enantioselective functionalization of a pentanoic acid precursor. |
Optimization of Reaction Conditions for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid Synthesis
The efficiency and selectivity of the synthetic route towards 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid can be significantly enhanced by optimizing reaction conditions, particularly through catalyst screening and the study of ligand effects.
In steps involving transition metal-catalyzed reactions, such as cross-coupling reactions to form the C-C bond between the oxazole and the pentanoic acid chain, the choice of catalyst and ligand is critical.
For instance, in a hypothetical Suzuki or Negishi cross-coupling reaction, various palladium or nickel catalysts could be screened. The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can have a profound impact on the reaction yield and selectivity. A ligand screen would be necessary to identify the optimal conditions for the specific substrates involved.
Similarly, in stereoselective reactions, the choice of chiral ligand or organocatalyst is paramount. Screening a library of ligands with varying steric and electronic properties would be essential to achieve high enantioselectivity.
| Reaction Type | Catalyst/Ligand Class | Effect on Reaction |
| Cross-Coupling | Palladium or Nickel complexes with phosphine or NHC ligands | Influences catalytic activity, stability, and selectivity. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Determines the enantioselectivity of the reduction of a double bond. |
| Asymmetric Michael Addition | Chiral organocatalysts or metal-chiral ligand complexes | Controls the stereochemical outcome of the conjugate addition. mdpi.com |
Further research and experimental validation are required to establish the most efficient and stereoselective synthetic route to 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid and to fully optimize the reaction conditions for each step.
Solvent Systems and Temperature Control
The choice of solvent and precise temperature control are critical parameters in the synthesis of both the isoxazole (B147169) ring and the substituted pentanoic acid moiety, directly impacting reaction kinetics, yield, and purity.
For the construction of the 1,2-oxazole ring via the common method of reacting a 1,3-dicarbonyl compound with hydroxylamine, alcoholic solvents such as ethanol (B145695) are frequently employed. The reaction is often carried out at room temperature or with gentle heating. For instance, the synthesis of 3-isoxazolecarboxylic acid from a corresponding precursor involves stirring in dry ethanol at room temperature for several hours google.com. Temperature control is crucial to prevent side reactions and decomposition of the reactants or products.
In alternative isoxazole syntheses, such as those involving 1,3-dipolar cycloaddition, a range of aprotic solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (CH2Cl2) may be utilized. The temperature for these reactions can vary significantly, from 0 °C to reflux, depending on the reactivity of the specific substrates nih.govnih.gov.
For the alkylation steps required to build the 4-methyl-3-substituted pentanoic acid backbone, polar aprotic solvents like dimethylformamide (DMF) or THF are common choices. These reactions, particularly those involving strong bases like lithium diisopropylamide (LDA) for deprotonation, often necessitate cryogenic temperatures, such as -78 °C, to ensure regioselectivity and prevent unwanted side reactions orgsyn.orgumw.edu. Subsequent warming to room temperature is typically controlled to allow the reaction to proceed to completion.
The following interactive data table summarizes typical solvent and temperature conditions for key reaction types relevant to the synthesis of the target molecule.
| Reaction Type | Typical Solvents | Typical Temperature Range (°C) | Notes |
| Isoxazole formation (from 1,3-dicarbonyl) | Ethanol, Methanol (B129727) | 20 to 80 | Often carried out at room temperature or reflux. |
| 1,3-Dipolar Cycloaddition | THF, Acetonitrile, Dichloromethane | 0 to reflux | Temperature depends on the specific dipolarophile and dipole. |
| Alkylation of carboxylic acid derivatives | THF, Diethyl ether, DMF | -78 to 25 | Low temperatures are critical for controlling enolate formation. |
| Saponification of esters | Ethanol/Water, Methanol/Water | 25 to 100 | Often performed at room temperature or with heating to drive the reaction. |
Yield Enhancement and Purity Improvement Strategies
Maximizing the yield and ensuring the high purity of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid requires careful optimization of reaction conditions and purification techniques at each synthetic step.
Yield Enhancement:
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential. For instance, in the formation of the isoxazole ring, using a slight excess of hydroxylamine can help drive the reaction to completion. In alkylation steps, the amount of base and alkylating agent must be carefully calculated to favor the desired substitution pattern.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of byproducts.
Catalysts: In certain synthetic routes, the use of catalysts can significantly improve yields. For example, palladium-catalyzed cross-coupling reactions, if employed for creating a bond between the pentanoic acid backbone and a pre-formed oxazole, would require careful selection of the palladium source and ligand to achieve high efficiency researchgate.net.
Purity Improvement:
Chromatography: Column chromatography is a fundamental technique for purifying intermediates and the final product. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for separating the target compound from unreacted starting materials and side products.
Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is an effective method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities at different temperatures.
Extraction: Liquid-liquid extraction is commonly used during the work-up of reactions to separate the product from inorganic salts and other water-soluble impurities. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic compounds. For the final carboxylic acid product, extraction into a basic aqueous solution, followed by washing of the aqueous layer and subsequent acidification and re-extraction into an organic solvent, is a standard purification protocol.
The table below provides a summary of strategies to enhance yield and purity.
| Strategy | Objective | Typical Application |
| Optimized Reagent Stoichiometry | Yield Enhancement | All reaction steps |
| Reaction Monitoring (TLC, LC-MS) | Yield Enhancement | All reaction steps |
| Use of Catalysts | Yield Enhancement | Cross-coupling reactions |
| Column Chromatography | Purity Improvement | Purification of intermediates and final product |
| Recrystallization | Purity Improvement | Purification of solid intermediates and final product |
| Liquid-Liquid Extraction | Purity Improvement | Reaction work-up |
Alternative Synthetic Routes to 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid and its Structural Analogues
Several synthetic pathways can be conceptualized for the preparation of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid and its analogues. These routes can be broadly categorized based on the order of assembly of the key structural fragments.
Route A: Construction of the Pentanoic Acid Backbone Followed by Isoxazole Ring Formation
This strategy involves first synthesizing a suitably functionalized 4-methylpentanoic acid derivative, which is then converted to the target isoxazole. A potential sequence is as follows:
Synthesis of a 1,3-dicarbonyl precursor: A Claisen condensation or a similar reaction could be used to generate a β-keto ester with the required 4-methylpentanoyl skeleton.
Formation of the isoxazole ring: The resulting 1,3-dicarbonyl compound can then be cyclized with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the 3-substituted isoxazole ring, with the ester group at the 3-position of the pentanoic acid chain.
Hydrolysis: The final step would be the saponification of the ester to yield the desired carboxylic acid.
Route B: Synthesis of a Substituted Isoxazole Followed by Elaboration of the Pentanoic Acid Chain
In this alternative approach, a pre-formed isoxazole derivative serves as the starting point for building the pentanoic acid side chain.
Preparation of a 3-functionalized isoxazole: For example, starting with 3-methylisoxazole, which can be prepared from readily available materials.
Chain Elongation: The 3-methyl group could be functionalized, for instance, by halogenation, followed by a coupling reaction with a suitable three-carbon synthon to introduce the rest of the pentanoic acid chain. Alternatively, deprotonation of the 3-methyl group followed by reaction with an appropriate electrophile could be explored.
Further Modification and Hydrolysis: Subsequent chemical transformations would be necessary to install the 4-methyl group and the carboxylic acid functionality.
Synthesis of Structural Analogues:
These general strategies can be adapted to synthesize a variety of structural analogues. For instance:
Varying the substituents on the pentanoic acid chain: By using different starting materials in the construction of the acid backbone, analogues with different alkyl groups at the 4-position or other positions can be prepared.
Varying the substitution on the isoxazole ring: While the target has a 3-substituted isoxazole, alternative synthetic methods for isoxazoles could allow for the preparation of analogues with substituents at the 4- or 5-positions of the heterocyclic ring nih.govgoogle.com.
Green Chemistry Principles in 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid Synthesis
The application of green chemistry principles to the synthesis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid aims to reduce the environmental impact of the chemical process.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, for example, are often highly atom-economical.
Use of Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with lower toxicity and environmental persistence. For example, replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered. The use of less hazardous reagents, where possible, is also a key aspect.
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis is another approach that can sometimes reduce reaction times and energy input.
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. For instance, developing a catalytic C-H activation/functionalization strategy to build the C-C bond between the pentanoic acid and oxazole moieties would be a greener alternative to traditional stoichiometric coupling methods.
Waste Prevention: The synthesis should be designed to minimize the generation of waste. This includes choosing reactions that produce fewer byproducts and developing efficient purification methods that reduce solvent usage.
The following table outlines the application of some green chemistry principles to the proposed synthesis.
| Green Chemistry Principle | Application in the Synthesis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid |
| Atom Economy | Prioritizing cycloaddition or condensation reactions with minimal byproduct formation. |
| Safer Solvents | Exploring the use of bio-based solvents or greener alternatives to chlorinated hydrocarbons. |
| Energy Efficiency | Optimizing reactions to proceed at lower temperatures; exploring microwave-assisted synthesis. |
| Catalysis | Employing catalytic methods for C-C bond formation instead of stoichiometric reagents. |
| Waste Prevention | Designing convergent synthetic routes to minimize the number of steps and potential for waste generation. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.
Proton NMR (¹H NMR) for Functional Group Assignment
The ¹H NMR spectrum of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is predicted to show a series of signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.
A key feature would be the signal for the carboxylic acid proton (-COOH), which is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the isoxazole (B147169) ring are expected to appear in the aromatic region of the spectrum. The exact chemical shifts of the aliphatic protons would provide information about their connectivity.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Isoxazole-H | 7.0 - 8.5 | Singlet |
| CH (next to isoxazole) | 3.5 - 4.5 | Multiplet |
| CH (next to methyls) | 2.0 - 3.0 | Multiplet |
| CH₂ | 2.0 - 2.5 | Multiplet |
| CH₃ | 0.8 - 1.2 | Doublet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid would give rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 170-180 ppm. The carbons of the isoxazole ring would resonate in the aromatic region (approximately 100-160 ppm). The aliphatic carbons would appear at upfield chemical shifts.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 185 |
| Isoxazole-C | 100 - 160 |
| CH (next to isoxazole) | 40 - 50 |
| CH (next to methyls) | 30 - 40 |
| CH₂ | 30 - 40 |
| CH₃ | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to establish the sequence of the aliphatic chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule, such as the isoxazole ring to the pentanoic acid chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in determining the relative stereochemistry of the chiral centers in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid (C₉H₁₃NO₃), HRMS would provide a very accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The calculated exact mass of this compound can be used to compare with the experimental value obtained from HRMS.
Infrared (IR) Spectroscopy for Functional Group Identification in 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is expected to show characteristic absorption bands for the carboxylic acid and isoxazole functional groups. acs.orgnist.govresearchgate.netorgchemboulder.comacs.orgaip.orgtandfonline.comspectroscopyonline.com A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, while a strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. orgchemboulder.com The isoxazole ring would exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (below 1600 cm⁻¹). acs.orgresearchgate.netacs.orgtandfonline.com
Predicted IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=N (Isoxazole) | 1600 - 1650 | Medium |
| C=C (Isoxazole) | 1450 - 1550 | Medium |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. oregonstate.eduanchor-publishing.com If a suitable single crystal of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. This would allow for the unambiguous determination of the relative and absolute configuration of the chiral centers in the molecule. The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.
Reactivity and Derivatization Studies of 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most readily functionalized part of the molecule, serving as a handle for esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and bioavailability. nih.govresearchgate.net
Esterification: Standard esterification methods are applicable to 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. Acid-catalyzed esterification, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can produce simple alkyl esters. However, to avoid potential degradation of the acid-sensitive isoxazole (B147169) ring, milder methods are often preferred. rsc.org Carbodiimide-mediated couplings, using reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 4-Dimethylaminopyridine (DMAP), facilitate ester formation under neutral conditions.
Amidation: The formation of amides from the carboxylic acid moiety is crucial for creating peptide linkages and other derivatives. This reaction typically requires the activation of the carboxylic acid. A wide array of modern peptide coupling reagents can be employed to achieve this transformation with high efficiency and minimal side reactions, particularly racemization if chiral amines are used. hepatochem.combachem.com Reagents are often categorized as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU). hepatochem.compeptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. bachem.com The choice of reagent and base (typically a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) is critical for optimizing yield and purity. bachem.com
| Reaction | Reagents | Solvent | Typical Conditions | Product Type |
|---|---|---|---|---|
| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methanol | Reflux, 4-8 h | Methyl Ester |
| Esterification | Ethanol (B145695), EDC, DMAP | Dichloromethane (B109758) (DCM) | Room Temp, 12-18 h | Ethyl Ester |
| Amidation | Benzylamine, HATU, DIPEA | Dimethylformamide (DMF) | Room Temp, 2-6 h | N-Benzyl Amide |
| Amidation | Morpholine, PyBOP, DIPEA | Dichloromethane (DCM) | Room Temp, 3-8 h | Morpholine Amide |
Chemical Modifications and Functionalization of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is an aromatic heterocycle that is generally stable but possesses a chemically labile N-O bond, which is a key site of reactivity. clockss.orgresearchgate.net Modifications can occur either by preserving the ring structure through C-H functionalization or by leveraging the weak N-O bond for ring-opening reactions.
Direct C-H functionalization of the isoxazole ring is a powerful tool for introducing new substituents. While the isoxazole ring itself is electron-deficient, modern transition-metal-catalyzed methods, often employing palladium or rhodium, can enable the selective activation of C-H bonds for arylation, alkylation, or alkynylation, typically requiring a directing group strategy. researchgate.netresearchgate.net
Ring-opening reactions are a characteristic feature of isoxazole chemistry. The weak N-O bond can be cleaved under various conditions:
Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ over Palladium on carbon or Raney Nickel) is a common method to cleave the N-O bond, which typically yields an enaminone intermediate. clockss.org
Base-Catalyzed Cleavage: Strong bases can induce ring-opening, particularly in isoxazolium salts, which are formed by N-alkylation of the isoxazole. clockss.org
Fluorination-Induced Cleavage: Treatment with electrophilic fluorinating agents like Selectfluor can lead to a ring-opening fluorination, producing α-fluorocyanoketones. acs.orgresearchgate.netnih.gov This reaction proceeds via electrophilic attack on the ring followed by N-O bond scission. researchgate.netnih.gov
Reactions at the Pentanoic Acid Backbone of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoicacid
The pentanoic acid backbone consists of sp³-hybridized carbon atoms, whose C-H bonds are generally strong and unreactive towards polar reagents under mild conditions. rutgers.edu Functionalization of this alkyl chain is challenging and often lacks selectivity.
The most feasible approach for modifying the backbone is through free-radical reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) could introduce a bromine atom onto the alkyl chain. However, this reaction would likely yield a mixture of constitutional isomers due to the presence of multiple secondary and tertiary C-H bonds, making it synthetically complex.
More advanced C-H functionalization techniques using transition metal catalysts have been developed but typically require the presence of a directing group to achieve site-selectivity. acs.orgyale.edu In the structure of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, both the carboxylic acid and the isoxazole ring could potentially act as directing groups, but achieving selective functionalization on the flexible pentanoic acid chain remains a significant synthetic challenge. acs.org
Synthesis of Prodrugs and Bioconjugates of this compound for Research Applications
The carboxylic acid functionality is an ideal anchor for the synthesis of prodrugs and bioconjugates. nih.govresearchgate.net
Prodrug Synthesis: Prodrugs are inactive precursors that are converted in vivo to the active parent drug. For carboxylic acids, a common prodrug strategy is esterification to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. researchgate.netuobabylon.edu.iq Simple alkyl esters (e.g., methyl, ethyl) or more complex esters like acyloxymethyl esters can be synthesized using the methods described in section 4.1. These ester prodrugs are designed to be hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid. uobabylon.edu.iqnih.gov
Bioconjugate Synthesis: Bioconjugation involves covalently linking the molecule to a larger biomolecule, such as a protein, peptide, or nucleic acid, for applications in targeted delivery or diagnostics. wikipedia.org The standard approach involves activating the carboxylic acid of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. cellmosaic.comrsc.org This is typically achieved using a carbodiimide (B86325) like EDC in the presence of NHS. rsc.org The resulting NHS ester is stable enough to be isolated but sufficiently reactive to undergo nucleophilic acyl substitution with primary amine groups (e.g., the side chain of lysine (B10760008) residues) on a target biomolecule, forming a stable amide bond. rsc.orgbiosyn.com
| Derivative Type | Modification | Synthetic Goal | Key Reagents |
|---|---|---|---|
| Prodrug | Ethyl Ester | Increase lipophilicity | Ethanol, EDC, DMAP |
| Prodrug | Pivaloyloxymethyl (POM) Ester | Enzyme-labile prodrug | Chloromethyl pivalate, Base |
| Bioconjugation Precursor | N-Hydroxysuccinimide (NHS) Ester | Amine-reactive intermediate | EDC, N-Hydroxysuccinimide |
| Bioconjugate | Peptide Conjugate (via Amide bond) | Targeted delivery | Peptide-NH₂, HATU, DIPEA |
Stability and Degradation Pathways of this compound under Various Chemical and Biological Conditions
Chemical Stability: The stability of the isoxazole ring is highly pH-dependent. While generally stable under neutral and mild acidic conditions, the ring is susceptible to cleavage under basic conditions. rsc.orgresearchgate.net Base-catalyzed hydrolysis can lead to the opening of the isoxazole ring, a process that is often accelerated at higher temperatures. researchgate.net The carboxylic acid and its derivatives (esters, amides) are generally stable, though esters can undergo hydrolysis under either acidic or basic conditions.
Photolytic Stability: Isoxazole-containing compounds can be sensitive to ultraviolet (UV) light. nih.govnih.gov Photodegradation often proceeds via the cleavage of the weak N-O bond, leading to the formation of various degradation products. nih.govresearchgate.net The rate and pathway of photolysis can be influenced by the solvent and the presence of other substances. nih.govunipa.it
Biological and Metabolic Stability: In a biological system, metabolic degradation can occur. The carboxylic acid can undergo phase II metabolism, for example, through glucuronidation. The isoxazole ring itself can be a site of metabolic transformation. In some cases, isoxazole-containing molecules can undergo metabolic bioactivation, where enzymatic oxidation leads to the formation of reactive electrophilic intermediates, such as quinone-methides. nih.gov This process can involve cleavage of the isoxazole ring and is an important consideration in drug development. nih.gov
| Condition | Affected Moiety | Outcome | Notes |
|---|---|---|---|
| Strong Acid | Isoxazole Ring / Ester | Potential for ring opening; Ester hydrolysis | Generally more stable than to base rsc.orgresearchgate.net |
| Strong Base | Isoxazole Ring / Ester | Ring opening; Ester saponification | Primary chemical degradation pathway researchgate.net |
| UV Radiation | Isoxazole Ring | Photolytic cleavage of N-O bond | Leads to various degradation products nih.govunipa.it |
| Metabolism (e.g., CYP450) | Isoxazole Ring | Oxidative metabolism, potential bioactivation | Can form reactive intermediates nih.gov |
| Metabolism (Phase II) | Carboxylic Acid | Glucuronidation | Increases water solubility for excretion |
| Esterases | Ester Prodrugs | Hydrolysis to parent acid | Activates the prodrug in vivo uobabylon.edu.iq |
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Quantum Chemical Calculations of Electronic Structure and Conformation of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Currently, there is no published data on the quantum chemical calculations performed specifically for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. Such calculations would be invaluable for understanding the molecule's fundamental properties. Theoretical studies, likely employing Density Functional Theory (DFT) methods with various basis sets (e.g., 6-31G* or larger), could determine the optimized molecular geometry, bond lengths, and bond angles.
Furthermore, these calculations would yield crucial electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. This information is critical for predicting the molecule's reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map could also be generated to identify electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions.
Conformational analysis, which could be performed through systematic or stochastic searches, would identify the low-energy conformers of the molecule in different environments (e.g., in a vacuum or in a solvent). The relative energies of these conformers would provide a picture of the molecule's flexibility and the most probable shapes it adopts, which is essential information for understanding its potential biological activity.
Molecular Docking Simulations for Predicted Biological Target Interactions
There are no reports of molecular docking simulations having been conducted for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. This computational technique is instrumental in predicting the binding affinity and mode of interaction between a small molecule and a macromolecular target, such as a protein or enzyme.
For a molecule like 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, the initial step in a future docking study would be the identification of potential biological targets. This could be based on the activity of structurally similar compounds. Once a target is selected, molecular docking simulations would be used to place various conformations of the ligand into the binding site of the receptor. The simulations would generate a series of possible binding poses, which would be scored based on a scoring function that estimates the binding free energy.
The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is foundational for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid and its Analogues
No QSAR models that specifically include 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid or a closely related series of analogues have been published. QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
To develop a QSAR model for this compound and its analogues, a dataset of molecules with experimentally determined biological activities would first be required. A wide range of molecular descriptors, including physicochemical, topological, and electronic properties, would then be calculated for each molecule. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a model that can predict the activity of new, untested compounds based on their structural features. A robust QSAR model would be validated internally and externally to ensure its predictive power.
Pharmacophore Modeling based on the Structure of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
There is no available literature on pharmacophore models developed from the structure of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
A ligand-based pharmacophore model could be generated by aligning a set of known active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Alternatively, if the structure of the biological target is known, a structure-based pharmacophore model could be developed by analyzing the key interactions between the ligand and the active site. Such a model would serve as a 3D query for virtual screening of large chemical libraries to identify novel compounds with the potential for similar biological activity.
Reaction Mechanism Studies using Computational Methods for Synthesis and Derivatization
No computational studies on the reaction mechanisms for the synthesis or derivatization of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid have been reported. Computational chemistry can provide deep insights into reaction pathways, transition state structures, and activation energies, which are often difficult to determine experimentally.
Theoretical investigations, likely using DFT or higher-level ab initio methods, could be used to model the proposed synthetic routes to this molecule. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction could be constructed. This would help in identifying the rate-determining step and understanding the factors that control the reaction's selectivity and yield. Such studies could also be used to predict the feasibility of novel derivatization reactions, aiding in the design of new analogues with potentially improved properties.
Biological Activity and Mechanistic Insights of 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid in Preclinical Models
In Vitro Assays for Target Engagement and Pathway Modulation by 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
There is currently no available information regarding the in vitro evaluation of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. This includes a lack of data in several critical areas of preclinical assessment:
Mechanisms of Action of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid at a Molecular Level
Consistent with the lack of in vitro data, the molecular mechanism of action for this compound remains uncharacterized.
Identification and Validation of Direct Molecular Targets:To date, no direct molecular targets of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid have been identified or validated.
While research exists for other pentanoic acid derivatives and compounds containing oxazole (B20620) moieties, which have shown a range of biological activities including antimicrobial and anticancer effects, these findings cannot be extrapolated to 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid without direct experimental evidence. The unique structural combination of the 4-methylpentanoic acid backbone with a 3-(1,2-oxazol-3-yl) substituent necessitates specific investigation to determine its pharmacological profile.
Further research is required to elucidate the potential biological activities and therapeutic applications of this novel chemical entity. As new studies are conducted and published, a more comprehensive understanding of the preclinical profile of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid will emerge.
Comprehensive Search Reveals No Publicly Available Preclinical Data for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Despite a thorough and extensive search of scientific literature and databases, no preclinical data regarding the biological activity, structure-activity relationships, pharmacokinetics, pharmacodynamics, or efficacy of the chemical compound 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid could be identified.
This comprehensive investigation aimed to gather specific preclinical findings for the requested compound to generate a detailed scientific article. However, the search yielded no relevant studies or datasets pertaining to this exact molecule. The scientific community has not published any research that would allow for an analysis of its biological effects or its behavior in animal models.
Therefore, it is not possible to provide an article on the "Biological Activity and Mechanistic Insights of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid in Preclinical Models" as requested, due to the absence of the necessary factual information. The creation of such an article would require speculation and fabrication of data, which would be scientifically unsound.
Further research and publication by the scientific community would be required before a substantive article on the preclinical profile of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid can be written.
Analytical Methodologies for 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid in Research Matrices
Chromatographic Techniques for Separation and Quantification of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Chromatographic techniques are fundamental to the selective and quantitative analysis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. High-performance liquid chromatography (HPLC) is the most prevalent method due to its versatility and efficiency in separating components from complex mixtures.
The development of an HPLC method for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid typically involves the optimization of several parameters to achieve adequate resolution, sensitivity, and a reasonable run time. A common approach is reversed-phase HPLC, which separates compounds based on their hydrophobicity.
A typical HPLC system for the analysis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid to ensure the carboxylic acid is in its protonated form, enhancing retention and peak shape. sielc.com Detection is often performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, providing both quantitative data and spectral information to assess peak purity. acs.org
Method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended purpose. slideshare.netnalam.cafda.gov
A representative set of HPLC method parameters is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 254 nm |
Gas chromatography is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like carboxylic acids. researchgate.net However, with appropriate derivatization, GC can be a powerful tool for the analysis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid. Derivatization with agents such as silylating reagents (e.g., BSTFA) or by forming methyl esters can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.gov GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can offer high sensitivity and selectivity. mostwiedzy.pl
Mass Spectrometry-Based Detection and Quantification (LC-MS/MS, GC-MS) of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid
Mass spectrometry, particularly when coupled with chromatography, provides a highly sensitive and selective platform for the quantification of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, especially at low concentrations in complex biological matrices. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays. vedomostincesmp.ru The separation is achieved using an HPLC system as described above, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode. researchgate.net For 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, negative ion mode is often preferred due to the ease of deprotonating the carboxylic acid group.
Quantification is typically performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. vedomostincesmp.ru This process provides a high degree of selectivity and reduces interference from the matrix.
An example of LC-MS/MS parameters for the analysis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is provided in the table below.
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion (m/z) | Specific fragment of the parent molecule |
| Collision Energy | Optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Sample Preparation and Extraction Protocols for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid from Complex Matrices
The goal of sample preparation is to isolate 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction method depends on the nature of the matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analyte. nih.gov
Common extraction techniques include:
Protein Precipitation (PPT): This is a simple and rapid method for plasma and serum samples, where an organic solvent like acetonitrile or methanol (B129727) is added to precipitate proteins. The supernatant containing the analyte is then analyzed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For an acidic compound like 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, the pH of the aqueous phase can be adjusted to below its pKa to keep it in a neutral form, which can then be extracted into an organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient extraction compared to LLE. A variety of sorbents can be used, such as reversed-phase (C18), ion-exchange, or mixed-mode sorbents, to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. uwyo.edu
Validation of Analytical Methods for Accuracy, Precision, Linearity, and Limits of Detection/Quantification
A comprehensive validation of the analytical method is essential to demonstrate its reliability. researchgate.netiqvia.com The key validation parameters include:
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of recovery.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the response versus the concentration, and the linearity is evaluated by the correlation coefficient (r²).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov
The table below summarizes typical acceptance criteria for these validation parameters in a bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (RSD) | ≤15% (≤20% for LLOQ) |
| Linearity (r²) | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample |
Potential Research Applications of 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Exploration of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The utility of a compound as a chemical probe is determined by its specificity and well-characterized interactions with its biological target. Currently, there are no published studies that investigate or validate the use of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid as a chemical probe. Therefore, its selectivity, potency, and mechanism of action in any given biological context are unknown.
Assessment of its Potential as a Lead Compound for Medicinal Chemistry Research (based on preclinical data)
A lead compound in medicinal chemistry is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. The assessment of a compound's potential as a lead is heavily reliant on preclinical data, which includes a range of in vitro and in vivo studies to determine its efficacy and initial safety profile.
There is no available preclinical data for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid in the public domain. Research into similar chemical structures, such as other pentanoic acid derivatives, has indicated some potential for biological activity, including antibacterial properties. For instance, certain (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have been synthesized and evaluated for their antibacterial activity. brieflands.comnih.gov However, these are structurally distinct molecules, and their findings cannot be directly extrapolated to 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid.
Without specific preclinical data, any discussion on its potential as a lead compound would be unfounded. The necessary information regarding its biological activity, structure-activity relationships, and pharmacokinetic properties is not available.
Role of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid in Elucidating Biological Pathways
The ability of a compound to elucidate biological pathways depends on its known interactions with specific molecular targets within those pathways. As there is no research detailing the biological targets or mechanisms of action of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid, its role in clarifying any biological pathway has not been established.
Future Research Directions and Unanswered Questions for 4 Methyl 3 1,2 Oxazol 3 Yl Pentanoicacid
Development of Novel and Sustainable Synthetic Routes
The synthesis of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid is the foundational step for any further investigation. While classical methods for creating isoxazole (B147169) rings, such as the reaction of hydroxylamine (B1172632) with β-keto esters, are established, future research must focus on developing more efficient, sustainable, and scalable synthetic pathways. acs.org Key areas for exploration include:
Green Chemistry Approaches: Investigation into environmentally benign synthetic methods is crucial. This could involve using safer solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste. nih.gov Microwave-assisted organic synthesis, for example, could offer accelerated reaction times and improved yields compared to conventional heating. rsc.org
Asymmetric Synthesis: Given the chiral center at the C3 position of the pentanoic acid chain, developing stereoselective synthetic routes is a high priority. This would allow for the production of individual enantiomers, which is critical for stereoisomer-specific biological evaluation.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate easier scale-up for the production of the compound and its analogues.
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Classical Cycloaddition | Well-established chemistry, predictable outcomes. beilstein-journals.org | Can yields be improved? Can hazardous reagents be replaced? |
| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields, energy efficiency. rsc.org | What are the optimal solvent and temperature conditions? Is there any product degradation? |
| Catalytic Methods (e.g., Copper-catalyzed) | High regioselectivity, milder reaction conditions. nih.gov | What is the optimal catalyst and ligand system? Can the catalyst be recycled? |
| Enzymatic/Biocatalytic Routes | High stereoselectivity, environmentally friendly. | Can a suitable enzyme be identified or engineered for the key transformations? |
Comprehensive Investigation of Undiscovered Biological Targets and Mechanisms
The isoxazole moiety is a recognized pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgrsc.orgrsc.org The pentanoic acid portion of the molecule also offers a handle for biological interaction, for instance, with enzymes like histone deacetylases (HDACs). rsc.org A primary future goal is to identify and validate the biological targets of 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid.
A systematic screening approach is necessary:
High-Throughput Screening (HTS): The compound should be tested against large panels of biological targets, such as enzymes (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.
Mechanism of Action (MoA) Studies: Once a preliminary activity is identified, detailed MoA studies will be essential. This includes determining whether the compound acts as an inhibitor, activator, or modulator of its target and elucidating the downstream signaling pathways it affects.
| Potential Target Class | Rationale | Unanswered Questions |
| Enzymes (e.g., COX, MMPs, HDACs) | Isoxazole and pentanoic acid derivatives are known to inhibit various enzymes. rsc.orgnih.gov | Does the compound exhibit inhibitory activity? What is its potency and selectivity? |
| GPCRs | Many small molecules with heterocyclic rings target GPCRs. | Does it bind to any GPCRs? Is it an agonist or antagonist? |
| Nuclear Receptors | Carboxylic acid moieties can interact with nuclear receptors. | Is there any modulation of nuclear receptor activity? |
| Microbial Targets | Isoxazole derivatives have shown antimicrobial properties. researchgate.net | Does it have activity against clinically relevant bacteria or fungi? |
Integration of Advanced Analytical Techniques for In Situ Monitoring
To understand the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound, advanced analytical techniques are indispensable. omicsonline.org Future research should focus on developing robust methods for its detection and quantification in biological matrices.
LC-MS/MS Method Development: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be the workhorse for quantifying the compound in plasma, tissues, and urine. drugtargetreview.comallumiqs.com This is essential for absorption, distribution, metabolism, and excretion (ADME) studies.
Metabolite Identification: High-resolution mass spectrometry (HRMS) can be used to identify potential metabolites of the compound, providing insights into its biotransformation pathways. drugtargetreview.com
In Situ Monitoring: Techniques like mass spectrometry imaging could be explored to visualize the distribution of the compound and its metabolites directly in tissue sections, offering a spatial understanding of its localization. Real-time biosensors could also be developed for dynamic monitoring. nih.gov
| Analytical Technique | Application in Research | Key Questions to Address |
| LC-MS/MS | Pharmacokinetic studies, determining half-life, clearance, and bioavailability. hovione.com | What are the limits of detection and quantification? Is the assay robust and reproducible? |
| High-Resolution MS | Identification of major and minor metabolites in preclinical studies. drugtargetreview.com | What are the primary metabolic pathways (e.g., oxidation, glucuronidation)? |
| Mass Spectrometry Imaging | Visualizing drug distribution in target organs versus non-target organs. | Does the compound accumulate in specific tissues? Does its distribution correlate with its biological effect? |
| Label-Free Biosensors | Real-time monitoring of target engagement in vitro. nih.gov | Can a sensor be developed to measure the binding kinetics of the compound to its target? |
Structure-Based Drug Design Initiatives for Optimized Analogues and Derivatives
Following the identification of a validated biological target, medicinal chemistry efforts will be directed toward designing optimized analogues with improved potency, selectivity, and drug-like properties. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery. mdpi.com
Key strategies include:
Modification of the Pentanoic Acid Chain: The length and branching of the alkyl chain can be altered to probe the binding pocket of the target. The carboxylic acid could be replaced with bioisosteres (e.g., tetrazole) to improve metabolic stability or cell permeability.
Substitution on the Isoxazole Ring: Adding various substituents to the isoxazole ring can modulate electronic properties and create new interactions with the target protein.
Alteration of the Methyl Group: The methyl group can be replaced with other small alkyl groups or functional groups to explore steric and electronic effects.
| Modification Site | Potential Goal | Research Questions |
| Carboxylic Acid | Improve metabolic stability, enhance oral bioavailability, modify target binding. | Which bioisosteres are tolerated? How does modification affect potency and physical properties? |
| Alkyl Chain | Optimize hydrophobic interactions within the binding site. | What is the optimal chain length? Does increased branching improve selectivity? |
| Isoxazole Ring | Enhance π-π stacking or hydrogen bonding interactions. | Which positions on the ring are amenable to substitution? What substituents improve activity? |
Translational Research Strategies from Preclinical Findings to further Research
Bridging the gap between initial laboratory discoveries and potential therapeutic application is a significant challenge in drug development. nih.govdndi.org A robust translational research strategy is essential for 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid.
This involves:
Developing Relevant Preclinical Models: Once a biological activity is confirmed, it is crucial to test the compound in relevant animal models of disease to assess its in vivo efficacy.
Biomarker Identification: Identifying and validating biomarkers that can measure the compound's biological effect in vivo is critical. dndi.org These biomarkers can be used to establish a dose-response relationship and provide early evidence of efficacy.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating pharmacokinetic data with efficacy data allows for the development of models that can help predict effective concentrations and dosing regimens for further studies. nih.gov
Exploration of Chiral Synthesis and Stereoisomer-Specific Research
The presence of a stereocenter in 4-Methyl-3-(1,2-oxazol-3-yl)pentanoic acid means it exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that different stereoisomers can have vastly different biological activities, metabolic profiles, and toxicities.
Future research must therefore address:
Chiral Separation: Developing methods, such as chiral chromatography, to separate the racemic mixture into its individual enantiomers.
Stereoselective Synthesis: As mentioned in section 9.1, the development of synthetic routes that produce one enantiomer in high purity is a paramount goal. nih.gov
| Research Area | Objective | Unanswered Questions |
| Chiral Separation | To obtain pure samples of the R- and S-enantiomers for testing. | What chromatographic conditions provide the best separation? Can the method be scaled up? |
| Asymmetric Synthesis | To produce a single enantiomer efficiently, avoiding the need for separation. nih.gov | Which chiral catalysts or auxiliaries are most effective? What is the achievable enantiomeric excess? |
| Pharmacological Profiling | To determine the potency, efficacy, and mechanism of each individual stereoisomer. | Do the enantiomers have different biological targets or potencies? Does one enantiomer have a better safety profile? |
Q & A
What synthetic methodologies are recommended for introducing the 1,2-oxazol-3-yl moiety into pentanoic acid derivatives?
The synthesis of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid requires strategic introduction of the oxazole ring. A plausible approach involves:
- Cyclocondensation : Reacting a β-ketoamide intermediate with a nitrile oxide under Huisgen cycloaddition conditions to form the oxazole ring .
- Protecting Group Strategy : Use tert-butyl or benzyl esters to protect the carboxylic acid group during heterocycle formation, followed by deprotection .
- Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) to enhance regioselectivity and yield. For example, DMF or THF at 80–100°C may promote cyclization .
How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural assignment of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid?
- X-ray Crystallography : Use SHELX programs for structure refinement. The oxazole ring’s planar geometry and bond lengths (C–N: ~1.30 Å, C–O: ~1.36 Å) can confirm its presence .
- NMR Analysis :
What analytical challenges arise in distinguishing stereoisomers of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid, and how can they be addressed?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
- Crystallographic Data : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., brucine) .
How can researchers design assays to evaluate the bioactivity of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid in enzyme inhibition studies?
- Target Selection : Prioritize enzymes with known oxazole-binding pockets (e.g., kinases, cytochrome P450).
- Kinetic Assays :
- Computational Docking : Use AutoDock Vina to model interactions between the oxazole ring and active-site residues .
What strategies mitigate low yields in the final step of synthesizing 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid?
- Purification Optimization : Employ preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to isolate the product from side reactions .
- Reaction Monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm⁻¹) and oxazole (1650 cm⁻¹) bands, halting reactions at peak product formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
How do contradictory NMR spectra for 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid arise, and how should they be resolved?
- Solvent Effects : Deuterated DMSO may shift oxazole protons upfield compared to CDCl₃. Standardize solvent systems for reproducibility .
- Tautomerism : Oxazole tautomers (e.g., 1,2-oxazole vs. 1,3-oxazole) can cause signal splitting. Use NOESY to confirm dominant tautomer .
- Impurity Interference : Compare with spectra of synthetic intermediates to identify residual starting materials .
What computational tools predict the physicochemical properties of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid?
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~1.5–2.0) .
- pKa Prediction : The carboxylic acid group (pKa ~4.5) and oxazole nitrogen (pKa ~2.8) can be modeled with SPARC .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/octanol systems to assess membrane permeability .
How can researchers validate the biological relevance of 4-methyl-3-(1,2-oxazol-3-yl)pentanoic acid in cellular models?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS/MS .
- Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cells at 10–100 μM concentrations .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways affected by the compound .
What advanced spectroscopic techniques confirm the electronic structure of the oxazole ring?
- X-ray Photoelectron Spectroscopy (XPS) : Nitrogen (N 1s) and oxygen (O 1s) binding energies distinguish oxazole from other heterocycles .
- UV-Vis Spectroscopy : π→π* transitions in the oxazole ring (λmax ~250–270 nm) can be compared with TD-DFT calculations .
How can discrepancies in crystallographic data between synthetic batches be resolved?
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures .
- Polymorphism Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) to identify stable polymorphs .
- Thermal Analysis : DSC/TGA can detect hydrate/solvate forms affecting unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
